ROS1 vs. ALK Selectivity Advantage
Derivatives of the pyrazol-4-ylpyrimidine scaffold, of which 4-Chloro-2-(1H-pyrazol-4-yl)pyrimidine is a key building block, have demonstrated exceptional potency and selectivity for the ROS1 kinase. The optimized lead compound 7c, derived from this scaffold, exhibited an IC50 of 24 nM against ROS1. Crucially, it showed a 170-fold selectivity for ROS1 over the closely related ALK kinase, which shares 49% amino acid sequence homology in the kinase domain [1]. This high degree of selectivity is a defining feature of this specific scaffold and is not a general property of all pyrazolylpyrimidines or other kinase inhibitor chemotypes.
| Evidence Dimension | Kinase Inhibition Selectivity (ROS1 vs. ALK) |
|---|---|
| Target Compound Data | IC50 = 24 nM (ROS1); Selectivity = 170-fold over ALK |
| Comparator Or Baseline | ALK kinase (as a comparator for off-target activity) |
| Quantified Difference | 170-fold greater potency against ROS1 compared to ALK |
| Conditions | In vitro kinase inhibition assay; ROS1 and ALK kinases |
Why This Matters
This quantitative selectivity profile justifies the selection of this scaffold for projects where minimizing ALK inhibition is critical, such as in the development of ROS1-targeted therapies with improved safety margins.
- [1] Abdelazem, A. Z., Al-Sanea, M. M., Park, B. S., Park, H. M., Yoo, K. H., Sim, T., ... & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 195-208. View Source
